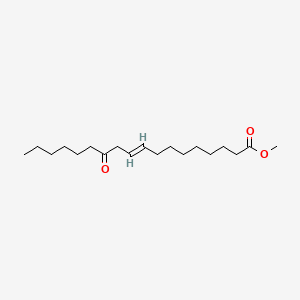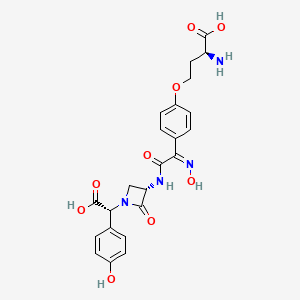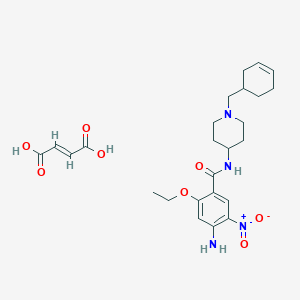
Chaetomellic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chaetomellic acid A is an organic compound characterized by its unique structure, which includes a double bond and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chaetomellic acid A can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chaetomellic acid A undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The carboxylic acid groups can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in water.
Reduction: H2 gas with Pd/C or PtO2 in ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Epoxides: and from oxidation.
Alkanes: from reduction.
Esters: , , and from substitution reactions.
Aplicaciones Científicas De Investigación
Chaetomellic acid A has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mecanismo De Acción
The mechanism of action of Chaetomellic acid A involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The long alkyl chain may also interact with lipid membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-methyl-3-dodecylbut-2-enedioic acid
- (E)-2-methyl-3-hexadecylbut-2-enedioic acid
- (E)-2-methyl-3-octadecylbut-2-enedioic acid
Uniqueness
Chaetomellic acid A is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C19H34O4 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-tetradecylbut-2-enedioic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+ |
Clave InChI |
ULSDRNDLXFVDED-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O |
Sinónimos |
chaetomellic acid A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)

![(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1232872.png)





